![molecular formula C13H21NO B7568628 [2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
[2-(3,3-Dimethylbutylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,3-Dimethylbutylamino)phenyl]methanol, also known as DMBA, is a synthetic compound that has been widely used in scientific research. The compound belongs to the class of beta-adrenergic agonists and has been found to have various biochemical and physiological effects.
Mécanisme D'action
[2-(3,3-Dimethylbutylamino)phenyl]methanol acts as a selective beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. The binding of [2-(3,3-Dimethylbutylamino)phenyl]methanol to beta-adrenergic receptors activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the activation of protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the various biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol.
Biochemical and Physiological Effects:
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been found to have various biochemical and physiological effects, including bronchodilation, vasodilation, and increased heart rate. The compound has also been found to increase the release of insulin and glucagon, leading to increased blood glucose levels. [2-(3,3-Dimethylbutylamino)phenyl]methanol has been shown to have potent lipolytic effects, leading to the breakdown of fats in the body.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, which allows for the study of specific physiological pathways. However, [2-(3,3-Dimethylbutylamino)phenyl]methanol has some limitations, including its potential toxicity and the need for careful dosing in animal studies.
Orientations Futures
There are several future directions for the study of [2-(3,3-Dimethylbutylamino)phenyl]methanol, including its potential use as a therapeutic agent for asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol may also have potential as a weight loss agent due to its lipolytic effects. The compound may also be studied for its effects on insulin resistance and diabetes. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
Conclusion:
[2-(3,3-Dimethylbutylamino)phenyl]methanol is a synthetic compound that has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has potent bronchodilator effects and has been used to study the mechanisms of asthma and COPD. [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure. While [2-(3,3-Dimethylbutylamino)phenyl]methanol has several advantages for lab experiments, including its potent and selective beta-adrenergic agonist activity, the compound also has some limitations, including its potential toxicity and the need for careful dosing in animal studies. Further research is needed to fully understand the biochemical and physiological effects of [2-(3,3-Dimethylbutylamino)phenyl]methanol and its potential therapeutic applications.
Méthodes De Synthèse
[2-(3,3-Dimethylbutylamino)phenyl]methanol can be synthesized by reacting 3,3-dimethylbutylamine with benzaldehyde in the presence of a catalyst. The reaction yields [2-(3,3-Dimethylbutylamino)phenyl]methanol, which can be purified by recrystallization.
Applications De Recherche Scientifique
[2-(3,3-Dimethylbutylamino)phenyl]methanol has been extensively used in scientific research to study the effects of beta-adrenergic agonists on various physiological systems. The compound has been found to have potent bronchodilator effects and has been used to study the mechanisms of asthma and chronic obstructive pulmonary disease (COPD). [2-(3,3-Dimethylbutylamino)phenyl]methanol has also been used to study the effects of beta-adrenergic agonists on the cardiovascular system, including the regulation of heart rate and blood pressure.
Propriétés
IUPAC Name |
[2-(3,3-dimethylbutylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)8-9-14-12-7-5-4-6-11(12)10-15/h4-7,14-15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQHLEPYQIZEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1=CC=CC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

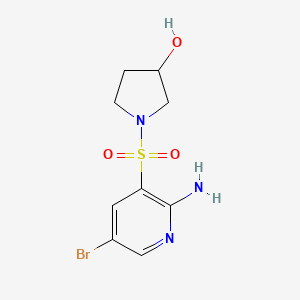
![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)
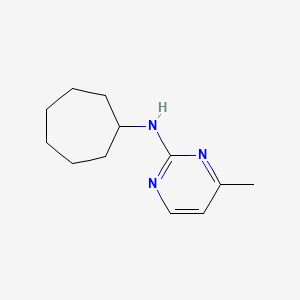
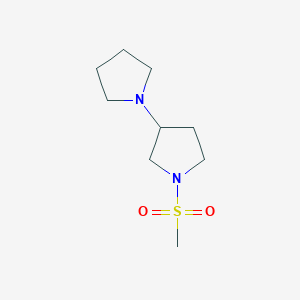
![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)
![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)
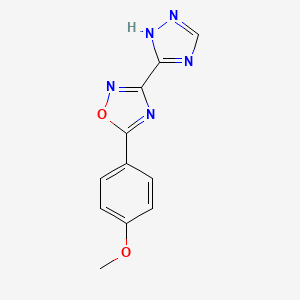
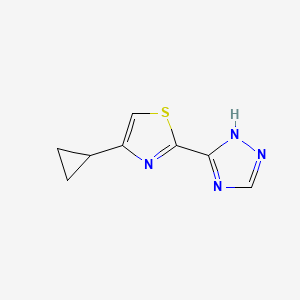
![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
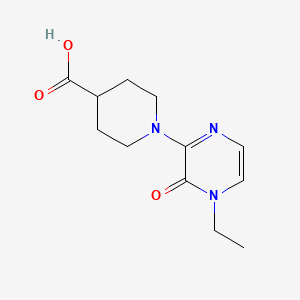
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)